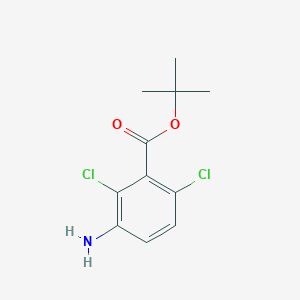

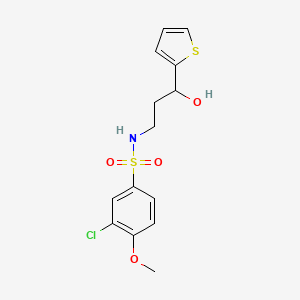

![molecular formula C11H18N4 B2486043 4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine CAS No. 1184507-29-6](/img/structure/B2486043.png)

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and neuroscience.

科学的研究の応用

Applications in Agricultural and Medical Products

Amino-1,2,4-triazoles, closely related to the specified compound, are extensively utilized in the production of agricultural and medical products. These derivatives serve as foundational materials in the fine organic synthesis industry. For instance, 3- and 4-substituted amino-1,2,4-triazoles have found applications in manufacturing agricultural products like pesticides, pharmaceuticals including antimicrobial and cardiological drugs, dyes, high-energy materials, and corrosion inhibitors. Their utility extends to producing analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their significance in biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Novel Triazole Derivatives and Patent Insights

Innovations in the synthesis of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families have been a focal point of recent patent reviews, underscoring the importance of triazole derivatives in drug development. These compounds exhibit a broad spectrum of biological activities, propelling research into new methods of synthesis and biological evaluation for pharmaceutical applications. The quest for new triazole derivatives, driven by their potential against various diseases and drug resistance, reflects the ongoing need for efficient, green chemistry approaches in their synthesis (Ferreira et al., 2013).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, akin to triazoles in structural complexity, have been employed as optical sensors due to their ability to form coordination and hydrogen bonds. These compounds, including the likes of 1,2,4-triazole derivatives, showcase vast biological and medicinal applications. Their functional properties make them suitable for use as exquisite sensing materials in the development of optical sensors, reflecting the intertwining of organic chemistry and technological advancements in sensing applications (Jindal & Kaur, 2021).

Eco-friendly Synthesis of Triazoles

The advent of eco-friendly procedures for synthesizing 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloadditions (CuAAC) has marked a significant milestone. These methods emphasize the importance of sustainable chemistry by leveraging greener catalysts and methodologies. The focus on eco-friendly procedures for triazole synthesis aligns with broader goals of reducing environmental impact and improving efficiency in pharmaceutical manufacturing processes (de Souza et al., 2019).

作用機序

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions in various diseases.

Mode of Action

The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, the compound disrupts the necroptotic pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cellular swelling . The inhibition of RIPK1 prevents the initiation of this pathway, thereby preventing cell death.

Result of Action

The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This means that the compound can effectively prevent cell death in these models, which has potential implications for the treatment of diseases where necroptosis plays a role.

Action Environment

For instance, storage conditions for similar compounds recommend keeping them in a dark place and under an inert atmosphere .

Safety and Hazards

将来の方向性

The future research directions for this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

生化学分析

Biochemical Properties

It has been synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .

Cellular Effects

It has been reported that derivatives of this compound displayed potent anti-necroptotic activity in both human and mouse cellular assays .

Molecular Mechanism

It has been suggested that it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis .

特性

IUPAC Name |

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h8-9H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQESWMRMEFARLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)C3CCC(CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184507-29-6 |

Source

|

| Record name | 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

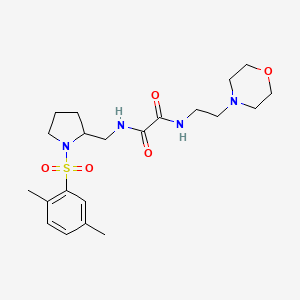

![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)

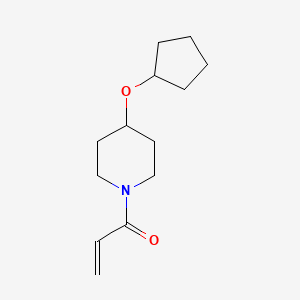

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)

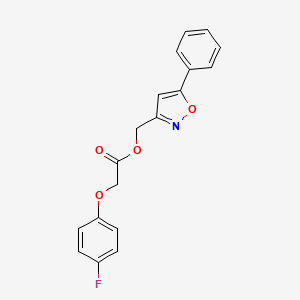

![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)

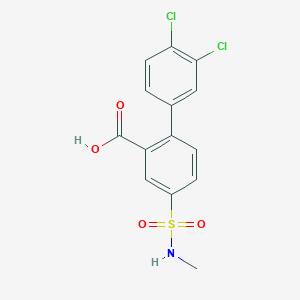

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)

![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)